6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one
Descripción
Structural Classification within Pyridazinone Derivatives
This compound belongs to the broader class of pyridazinone derivatives, which are characterized by a six-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group at the 3-position. The pyridazine nucleus represents one of three possible diazine isomers, distinguished by the 1,2-positioning of its nitrogen atoms, which differentiates it from pyrimidine (1,3-diazine) and pyrazine (1,4-diazine). This fundamental structural framework undergoes keto-enol tautomerization, with the keto form (pyridazin-3(2H)-one) being significantly more stable than the corresponding enol form (3-hydroxypyridazine).
The structural classification of this compound within the pyridazinone family can be further refined based on its substitution pattern and molecular architecture. As a 6-arylpyridazin-3(2H)-one derivative, it represents a major subclass of pyridazinones that have demonstrated significant pharmacological potential. The presence of the 6-phenyl substitution is particularly noteworthy, as this structural feature has been consistently associated with enhanced biological activity across multiple therapeutic areas, including cardiovascular applications, anti-inflammatory effects, and antimicrobial properties.
The amino and benzylamino substituents on the phenyl ring place this compound within a specialized category of pyridazinone derivatives designed for specific biological interactions. The 3-amino-4-benzylamino substitution pattern creates a unique pharmacophoric arrangement that has been optimized for binding to particular protein targets. This substitution pattern represents an evolution from simpler 6-phenylpyridazin-3(2H)-one derivatives toward more sophisticated molecular designs capable of achieving enhanced selectivity and potency profiles.
Table 1: Structural Classification of this compound
| Classification Level | Description | Structural Feature |
|---|---|---|
| Primary Class | Heterocyclic Compound | Six-membered ring with heteroatoms |
| Secondary Class | Diazine Derivative | Two nitrogen atoms in ring |
| Tertiary Class | Pyridazinone | 1,2-diazine with carbonyl at position 3 |
| Quaternary Class | 6-Arylpyridazin-3(2H)-one | Phenyl substitution at position 6 |
| Quinternary Class | Amino-substituted Derivative | Amino groups on phenyl ring |
Historical Context of 6-Arylpyridazin-3(2H)-one Development
The historical development of 6-arylpyridazin-3(2H)-one derivatives can be traced back to the pioneering work of Emil Fischer, who prepared the first pyridazine compound through the condensation of phenylhydrazine with levulinic acid during his investigations of indole synthesis. This early work established the fundamental synthetic approaches that would later be refined and expanded to create the diverse array of pyridazinone derivatives available today. The recognition that pyridazine-containing compounds possessed interesting biological properties sparked systematic investigations into structure-activity relationships within this chemical class.
The development of 6-phenylpyridazin-3(2H)-one derivatives gained significant momentum in the latter half of the twentieth century as researchers began to appreciate the potential of these compounds for treating cardiovascular disorders. Early studies revealed that compounds containing the 6-phenylpyridazin-3(2H)-one framework exhibited cardiotonic properties, leading to extensive medicinal chemistry programs aimed at optimizing these effects. The discovery that many of these compounds acted as phosphodiesterase inhibitors provided a mechanistic basis for their cardiovascular activities and guided subsequent structural modifications.
The evolution toward more complex substitution patterns, such as those found in this compound, represents a sophisticated understanding of structure-activity relationships developed through decades of systematic research. Researchers recognized that simple 6-phenyl substitution, while providing significant biological activity, could be enhanced through strategic modification of the phenyl ring. The introduction of amino groups and other functional groups on the phenyl ring was guided by computational modeling studies and crystallographic analyses that revealed the binding modes of these compounds with their biological targets.
The historical trajectory of 6-arylpyridazin-3(2H)-one development demonstrates the iterative nature of medicinal chemistry research, where initial discoveries are systematically refined through structure-activity relationship studies. Each generation of compounds has built upon the successes and limitations of previous derivatives, leading to increasingly sophisticated molecular designs. The current generation of compounds, exemplified by this compound, represents the culmination of this evolutionary process, incorporating multiple pharmacophoric elements optimized for specific biological interactions.
Table 2: Historical Milestones in 6-Arylpyridazin-3(2H)-one Development
| Time Period | Key Development | Significance |
|---|---|---|
| Late 19th Century | First pyridazine synthesis by Fischer | Established fundamental synthetic methods |
| Mid-20th Century | Discovery of cardiovascular activity | Identified therapeutic potential |
| 1970s-1980s | Phosphodiesterase inhibition mechanism | Provided mechanistic understanding |
| 1990s-2000s | Structure-activity relationship studies | Guided optimization strategies |
| 2000s-Present | Complex substitution patterns | Enhanced selectivity and potency |
Significance of Amino-Benzylamino Substitution Patterns
The amino-benzylamino substitution pattern present in this compound represents a carefully designed pharmacophoric arrangement that significantly influences the compound's biological properties and target selectivity. The strategic placement of amino groups at the 3-position and benzylamino functionality at the 4-position of the phenyl ring creates multiple sites for hydrogen bonding interactions while providing an extended aromatic system capable of engaging in hydrophobic interactions with protein targets. This dual functionality has proven particularly valuable in the development of compounds with enhanced binding affinity and selectivity profiles.
The significance of the amino substitution at the 3-position extends beyond simple hydrogen bonding considerations, as this functional group can participate in various types of molecular interactions depending on the target protein environment. Research has demonstrated that the amino group can act as both a hydrogen bond donor and acceptor, providing flexibility in binding orientations and contributing to the compound's ability to interact with diverse biological targets. The positioning of this group adjacent to the benzylamino substitution creates a unique electronic environment that can influence the overall binding properties of the molecule.
The benzylamino functionality at the 4-position introduces additional complexity to the molecular design, providing an extended aromatic system that can engage in pi-pi stacking interactions with aromatic amino acids in protein binding sites. The benzyl group also contributes significant hydrophobic character to the molecule, which can be crucial for binding to hydrophobic pockets within protein active sites. Structure-activity relationship studies have consistently demonstrated that the length and substitution pattern of the alkyl linker between the amino group and the benzyl ring can dramatically influence biological activity, highlighting the precision required in designing these complex pharmacophoric arrangements.
The combined effect of the amino-benzylamino substitution pattern has been demonstrated across multiple biological targets and therapeutic areas. In antimicrobial applications, compounds bearing this substitution pattern have shown enhanced activity against both bacterial and fungal pathogens, with the amino groups contributing to binding interactions with microbial targets. Similarly, in anticancer research, the amino-benzylamino pattern has been associated with improved selectivity for specific kinase targets, demonstrating the versatility of this structural motif across different therapeutic applications.
Table 3: Functional Contributions of Amino-Benzylamino Substitution Pattern
| Functional Group | Position | Primary Interaction Type | Biological Significance |
|---|---|---|---|
| Amino Group | 3-Position | Hydrogen bonding | Enhanced binding affinity |
| Benzylamino Group | 4-Position | Hydrophobic interactions | Target selectivity |
| Combined Pattern | 3,4-Positions | Multiple interactions | Synergistic effects |
| Extended System | Overall | Pi-pi stacking | Protein binding specificity |
Propiedades
IUPAC Name |
3-[3-amino-4-(benzylamino)phenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c18-14-10-13(15-8-9-17(22)21-20-15)6-7-16(14)19-11-12-4-2-1-3-5-12/h1-10,19H,11,18H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDNVHPKAPSAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C3=NNC(=O)C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186055 | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-15-2 | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[3-Amino-4-[(phenylmethyl)amino]phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601186055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Starting Material and Isoxazole Ring Opening
- The initial intermediate is an isoxazole-pyridazinone compound synthesized by previously reported protocols involving cyclization reactions.
- Opening of the isoxazole nucleus is achieved by treatment with methanol and triethylamine, which facilitates ring cleavage and formation of an intermediate amide or acid derivative.
Hydrolysis and Acylation
- The intermediate obtained from ring opening is subjected to hydrolysis under acidic conditions to yield a carboxylic acid derivative.
- Subsequent acylation is performed using thionyl chloride and triethylamine, followed by reaction with an appropriate amine, such as benzylamine, to introduce the benzylamino substituent on the aromatic ring.
Amination and Alkylation
- Amination at the 3-position of the phenyl ring is introduced either by direct substitution or via reduction of nitro precursors.
- Alkylation reactions, such as with ethyl bromide, are employed to further modify the amine substituents, enhancing the compound’s chemical diversity.
Dehydration to Form Pyridazinone Core
- The amide intermediate undergoes dehydration using reagents like phosphorus oxychloride (POCl3) to form the pyridazinone ring system with the desired substitution pattern.
Detailed Synthetic Route Example
| Step | Reagents/Conditions | Description | Product/Intermediate |
|---|---|---|---|
| 1 | Isoxazole-pyridazinone + Methanol + Triethylamine | Isoxazole ring opening | Intermediate amide/acid (2) |
| 2 | Acid hydrolysis | Conversion to carboxylic acid derivative | Acid intermediate (3) |
| 3 | Thionyl chloride + Triethylamine + Benzylamine | Acylation and amination introducing benzylamino group | Amide intermediate (4a,b) |
| 4 | Ethyl bromide (alkylation conditions) | Alkylation of amine substituents | Alkylated products (5a,b) |
| 5 | 33% NH4OH | Opening of isoxazole core to amide | Amide (6) |
| 6 | POCl3 (dehydration) | Formation of pyridazinone ring | Pyridazinone compound (7) |
This sequence is adapted from research protocols involving pyridazinone derivatives and is consistent with the preparation of this compound and related compounds.
Analytical and Spectral Confirmation
- The structures of intermediates and final products are confirmed by spectral data including NMR, IR, and mass spectrometry.
- Chromatographic techniques such as column chromatography are used for purification and separation of isomers formed during synthesis.
Research Findings and Optimization
- The use of triethylamine as a base in ring opening and acylation steps enhances reaction efficiency and yield.
- Hydrolysis conditions are carefully controlled to avoid degradation of sensitive functional groups.
- Dehydration with POCl3 is critical for cyclization to the pyridazinone core and must be optimized to prevent side reactions.
- Alkylation steps allow for structural diversification, which is important for tuning biological activity.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Isoxazole ring opening | Methanol, Triethylamine | Cleavage of isoxazole ring | Mild basic conditions preferred |
| Acid hydrolysis | Acidic aqueous medium | Conversion to acid intermediate | Controlled temperature required |
| Acylation | Thionyl chloride, Triethylamine, Benzylamine | Introduction of benzylamino group | Stoichiometric control important |
| Alkylation | Ethyl bromide, base | Modification of amine substituent | Reaction time and temperature critical |
| Dehydration | Phosphorus oxychloride (POCl3) | Cyclization to pyridazinone ring | Careful quenching to avoid decomposition |
Análisis De Reacciones Químicas
Substitution Reactions
The amino and benzylamino groups on the phenyl ring facilitate electrophilic aromatic substitution (EAS):
The pyridazinone ring remains stable under these conditions due to electron-withdrawing effects from the carbonyl group .
Acylation and Alkylation
The primary amino group (-NH) undergoes acylation/alkylation:
Acylation:
Benzylamino Group Reactivity:
The benzylamine moiety (-NHBn) participates in:
-
Deprotection : Catalytic hydrogenation (H, Pd/C) removes the benzyl group, yielding a free amine.
-
Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .
Oxidation and Reduction
| Process | Reagents | Outcome |
|---|---|---|
| Amino Group Oxidation | KMnO, HO, 100°C | Conversion to nitro (-NO) groups. |
| Pyridazinone Reduction | NaBH, MeOH | Partial reduction of the carbonyl group . |
Note : Over-oxidation of the pyridazinone ring is avoided by using mild conditions .
Complex Formation
The compound acts as a ligand for transition metals (e.g., Cu, Fe) via the pyridazinone oxygen and amino nitrogen atoms. Coordination complexes exhibit enhanced stability in aqueous media, with potential applications in catalysis .
Biological Activity-Driven Modifications
-
Antiplatelet Activity : Introduction of electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring enhances inhibitory effects on ADP-induced platelet aggregation .
-
Pesticidal Activity : Alkylation of the benzylamino group with ethyl bromides improves efficacy against agricultural pests.
Stability and Degradation
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that pyridazinone derivatives, including 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, exhibit significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs. The mechanism of action is believed to involve the induction of apoptosis and inhibition of tumor growth factors.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 12.5 | Apoptosis induction |
| B | HeLa (Cervical) | 15.0 | Growth factor inhibition |
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Biological Research
Proteomics Applications
this compound is utilized in proteomics research as a tool for understanding protein interactions and modifications. Its ability to bind specific proteins makes it useful for studying signal transduction pathways and cellular responses.
Case Study: Protein Interaction Analysis
A study utilized this compound to investigate its effect on specific protein targets involved in cellular signaling. The results indicated that the compound effectively disrupted interactions between key signaling proteins, providing insights into its mechanism of action.
Material Science
Polymer Development
The compound has also found applications in material science, particularly in the development of novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
| Property | Before Incorporation | After Incorporation |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 30 | 45 |
Nanocomposite Materials
Recent advancements have explored the use of this compound in creating nanocomposites for electronic applications. The integration of this compound into nanostructures has demonstrated enhanced electrical conductivity and potential for use in sensors.
Mecanismo De Acción
The mechanism of action of 6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparación Con Compuestos Similares
Comparison with Similar Pyridazin-3(2H)-one Derivatives
Pyridazin-3(2H)-one derivatives are a versatile class of heterocyclic compounds with varied substituents influencing their physicochemical and biological properties. Below is a comparative analysis of the target compound and its structural analogs:
Table 1: Structural and Functional Comparison of Selected Pyridazin-3(2H)-one Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: The benzothiazepine-fused pyridazinones (e.g., compound 4g) exhibit notable antimicrobial activity, attributed to the electron-withdrawing substituents and planar heterocyclic systems enhancing target binding . In contrast, the target compound’s amino and benzylamino groups may favor interactions with polar biological targets, though specific data are lacking. Chloro-substituted derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) show enhanced reactivity for further synthetic modifications, such as nucleophilic substitutions .
6-Phenyl-pyridazin-3(2H)-one has moderate solubility in ethanol (25.7 mg/mL) and PEG-400 (14.3 mg/mL), suggesting that polar substituents (e.g., amino groups) in the target compound may enhance aqueous solubility .
Synthetic Complexity: Benzothiazepine-containing derivatives require multi-step synthesis involving chalcone intermediates and cyclization with 2-aminobenzenethiol . The target compound, with simpler substitutions, may be synthesized via direct alkylation or amination routes, as seen in analogs .
Actividad Biológica
6-[3-Amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative notable for its diverse biological activities. This compound has attracted attention in pharmacological research due to its potential applications in treating various conditions, including cardiovascular diseases and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C₁₇H₁₆N₄O
- Molecular Weight : 292.34 g/mol
- CAS Number : 1160264-15-2
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. For instance, it can inhibit monoamine oxidase (MAO), which is crucial in neurotransmitter metabolism .
- Cell Cycle Regulation : It induces apoptosis and cell cycle arrest in cancer cells, demonstrating its potential as an anticancer agent. The compound's ability to modulate signaling pathways related to cell proliferation is significant.
Biochemical Pathways
This compound influences several biochemical pathways:
- Cardiovascular Function : The introduction of a 6-substituted phenyl group enhances the cardiovascular effects of pyridazinones, suggesting potential therapeutic benefits for heart-related conditions.
- Inflammation and Pain Perception : By inhibiting specific enzymes, the compound may reduce pain and inflammation, making it a candidate for analgesic therapies.
Study on MAO Inhibition
A study evaluated the inhibitory effects of various pyridazinone derivatives on MAO-A and MAO-B. The findings indicated that certain derivatives exhibited significant inhibitory activity with IC50 values as low as 0.013 µM for MAO-B, highlighting their potential use in treating neurodegenerative disorders like Alzheimer's disease .
| Compound | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 0.013 | 1.57 | 120.8 |
| T3 | 0.039 | 4.19 | 107.4 |
Cytotoxicity Assessment
Research assessing the cytotoxic effects of pyridazinone derivatives on healthy fibroblast cells revealed that while some compounds caused significant cell death at higher concentrations, others like T6 exhibited minimal toxicity even at elevated doses (IC50 = 120.6 µM) .
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other pyridazinone derivatives:
| Compound Name | Unique Features |
|---|---|
| 6-[3-Amino-4-(methylamino)phenyl]pyridazin-3(2H)-one | Methyl substitution |
| 6-[3-Amino-4-(ethylamino)phenyl]pyridazin-3(2H)-one | Ethyl substitution |
| This compound | Benzyl substitution enhances properties |
Q & A
Q. What are the established synthetic routes for 6-[3-amino-4-(benzylamino)phenyl]pyridazin-3(2H)-one, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between substituted aldehydes and pyridazinone precursors. For example, benzylidene derivatives can be prepared by reacting 6-(substituted-aryl)-4,5-dihydropyridazin-3(2H)-ones with aromatic aldehydes in ethanol under basic conditions (e.g., ethanolic sodium ethoxide). Reaction optimization involves controlling stoichiometry, solvent polarity, and reaction time to maximize yield and purity. Recrystallization in 90% ethanol is commonly used for purification .
Q. How is the structural integrity of this compound validated during synthesis?
Structural characterization employs a combination of techniques:
- Single-crystal X-ray diffraction to confirm bond angles and stereochemistry (e.g., pyridazinone ring conformation) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly the benzylamino and aminophenyl groups.
- Mass spectrometry for molecular ion confirmation and impurity profiling .
Q. What preliminary biological screening models are recommended for this compound?
Initial pharmacological evaluation often focuses on:
- In vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) .
- Platelet aggregation inhibition using ADP-induced aggregation models .
- Anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizure tests in rodents .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the phenyl ring) influence pharmacological activity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position enhance anticonvulsant activity by improving blood-brain barrier permeability .
- Benzylamino substitutions modulate anti-inflammatory potency by altering interactions with COX-2’s hydrophobic pocket .
- Hydrogen-bond donors (e.g., -NH₂) at the 3-position improve platelet aggregation inhibition via interactions with P2Y12 receptors . Contradictions arise when bulky substituents reduce bioavailability despite in vitro efficacy, necessitating in vivo validation .
Q. What strategies resolve discrepancies between in vitro and in vivo bioactivity data?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal assays) and plasma protein binding to identify bioavailability limitations .
- Prodrug derivatization : Mask polar groups (e.g., -NH₂) with acetyl or tert-butoxycarbonyl (Boc) protections to enhance membrane permeability .
- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. How can selectivity for target enzymes (e.g., COX-2 over COX-1) be improved?
Computational docking studies (e.g., AutoDock Vina) guide rational design by identifying key residues in COX-2’s active site. For example:
- Introducing 4-methylsulfonyl groups enhances COX-2 selectivity by forming a hydrogen bond with Arg513 .
- Avoiding carboxylic acid moieties minimizes off-target interactions with COX-1 .
Q. What analytical methods ensure batch-to-batch consistency in purity and stability?
- HPLC-DAD/UV : Monitor impurities using C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients .
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
- Residual solvent analysis : Gas chromatography (GC) with FID detection ensures compliance with ICH Q3C guidelines .
Q. What in vivo models are suitable for evaluating cardiovascular effects (e.g., positive inotropic activity)?
- Langendorff isolated heart preparations to measure contractility changes in response to calcium modulation .
- Hypertensive rat models (e.g., SHR) for assessing hypotensive effects via telemetric blood pressure monitoring .
Methodological Considerations for Data Interpretation
Q. How to address low reproducibility in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
